molecular formula CCuF3O3S B3024889 Copper(I) trifluoromethanesulfonate CAS No. 42152-44-3

Copper(I) trifluoromethanesulfonate

Cat. No.: B3024889
CAS No.: 42152-44-3
M. Wt: 212.62 g/mol
InChI Key: YNYHGRUPNQLZHB-UHFFFAOYSA-M
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Description

Copper(I) trifluoromethanesulfonate, also known as cuprous trifluoromethanesulfonate, is a copper-based compound with the chemical formula Cu(CF3SO3). It is a white to pale yellow powder that is used primarily as a catalyst in various chemical reactions. This compound is known for its high reactivity and stability, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(I) trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of copper(I) oxide with trifluoromethanesulfonic acid. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction conditions include:

  • Temperature: Room temperature to 60°C
  • Solvent: Anhydrous solvents such as dichloromethane or toluene
  • Inert atmosphere: Nitrogen or argon gas

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Copper(I) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to copper(II) trifluoromethanesulfonate.

    Reduction: It can be reduced back to copper metal under certain conditions.

    Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Ligands such as phosphines, amines, and carboxylates are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with oxygen can produce copper(II) trifluoromethanesulfonate, while reduction with hydrogen gas can yield copper metal.

Scientific Research Applications

Copper(I) trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which copper(I) trifluoromethanesulfonate exerts its effects involves its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved include:

    Coordination with ligands: this compound can form complexes with ligands such as phosphines and amines, enhancing their reactivity.

    Catalysis: It can catalyze a wide range of reactions by stabilizing reaction intermediates and lowering activation energies.

Comparison with Similar Compounds

Copper(I) trifluoromethanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high reactivity and stability, making it a versatile and valuable reagent in various chemical processes.

Properties

IUPAC Name

copper(1+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYHGRUPNQLZHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCuF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42152-44-3
Record name Copper(I) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(I) trifluoromethanesulfonate
Reactant of Route 2
Copper(I) trifluoromethanesulfonate
Reactant of Route 3
Copper(I) trifluoromethanesulfonate

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